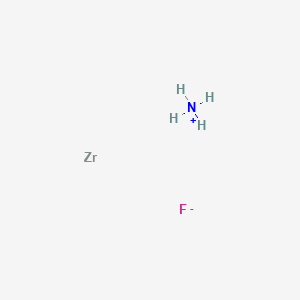
Ammonium fluoride--zirconium (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium fluoride–zirconium (1/1/1) is a compound that combines ammonium fluoride and zirconium in a 1:1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of ammonium fluoride and zirconium results in a compound that exhibits unique chemical behaviors and properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium fluoride–zirconium (1/1/1) typically involves the reaction of zirconium compounds with ammonium fluoride. One common method is the reaction of zirconium oxychloride with ammonium fluoride in an aqueous solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of ammonium fluoride–zirconium (1/1/1) often involves large-scale chemical processes. The raw materials, including zirconium compounds and ammonium fluoride, are mixed in precise ratios and subjected to controlled reaction conditions. The resulting product is then purified and processed to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Ammonium fluoride–zirconium (1/1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxide and other by-products.
Reduction: Reduction reactions involving ammonium fluoride–zirconium (1/1/1) can result in the formation of lower oxidation state zirconium compounds.
Substitution: The compound can participate in substitution reactions where the ammonium or fluoride ions are replaced by other ions or molecules.
Common Reagents and Conditions: Common reagents used in reactions with ammonium fluoride–zirconium (1/1/1) include acids, bases, and other fluoride compounds. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and products.
Major Products Formed: The major products formed from reactions involving ammonium fluoride–zirconium (1/1/1) include zirconium oxide, ammonium salts, and various fluoride complexes. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Ammonium fluoride–zirconium (1/1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of zirconium-based materials and catalysts. It is also used in various chemical reactions to study the behavior of zirconium compounds.
Biology: Research in biology has explored the use of ammonium fluoride–zirconium (1/1/1) in the development of biomaterials and as a potential agent in biological assays.
Medicine: The compound’s unique properties make it a candidate for use in medical applications, such as drug delivery systems and diagnostic tools.
Industry: In industry, ammonium fluoride–zirconium (1/1/1) is used in the production of ceramics, coatings, and other advanced materials. Its ability to form stable complexes with other elements makes it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of ammonium fluoride–zirconium (1/1/1) involves its interaction with molecular targets and pathways. The compound can form complexes with various molecules, influencing their chemical behavior and reactivity. The fluoride ions in the compound can participate in hydrogen bonding and other interactions, affecting the overall properties of the compound. The zirconium component can interact with other metal ions and organic molecules, leading to the formation of new compounds and materials.
Comparison with Similar Compounds
Ammonium Hexafluorozirconate: This compound contains zirconium and fluoride ions but in a different ratio and structure compared to ammonium fluoride–zirconium (1/1/1).
Zirconium Tetrafluoride: A compound with zirconium and fluoride ions, used in various industrial applications.
Ammonium Zirconium Carbonate: Another zirconium-based compound with different properties and applications.
Uniqueness: Ammonium fluoride–zirconium (1/1/1) is unique due to its specific ratio of ammonium, fluoride, and zirconium ions. This unique composition results in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
189002-76-4 |
|---|---|
Molecular Formula |
FH4NZr |
Molecular Weight |
128.26 g/mol |
IUPAC Name |
azanium;zirconium;fluoride |
InChI |
InChI=1S/FH.H3N.Zr/h1H;1H3; |
InChI Key |
GOZLPQZIQDBYMO-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[F-].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















